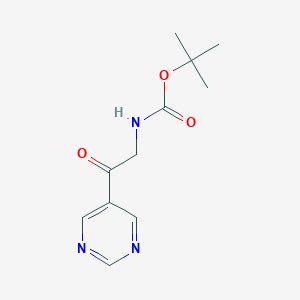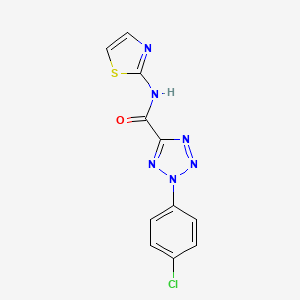![molecular formula C23H21ClN4O4S B2479411 1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione CAS No. 886954-15-0](/img/structure/B2479411.png)
1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and a pyrrolidinedione ring123. However, specific information about this compound is not readily available in the literature.
Synthesis Analysis
The synthesis of similar benzothiazole derivatives has been reported in the literature2. These methods often involve coupling reactions with 2-amino benzothiazoles and other suitable reagents. However, the specific synthesis route for this compound is not detailed in the available sources.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole ring, in particular, is a heterocyclic compound containing a sulfur atom1. However, specific structural details or analyses for this compound are not provided in the available sources.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available sources. However, benzothiazole derivatives are known to participate in a variety of reactions and have diverse applications in medicinal chemistry12.Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not detailed in the available sources. However, thiophene, a related compound, is known to be soluble in most organic solvents like alcohol and ether but insoluble in water1.Aplicaciones Científicas De Investigación
Anticonvulsant Properties
- Synthesis and Anticonvulsant Activity : A range of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds similar to the one , have been synthesized and evaluated for their anticonvulsant activity. These compounds displayed promising results in various models of seizures, suggesting their potential as antiepileptic drugs (Rybka et al., 2017); (Kamiński et al., 2011).
Antibacterial and Antimicrobial Activity
- Antibacterial and Antimicrobial Studies : Compounds with structures related to the compound have been synthesized and shown to exhibit variable and modest antibacterial activity against different bacterial strains (Patel et al., 2011); (Patel & Agravat, 2009).
Synthesis and Pharmacological Evaluation
- Synthesis and Pharmacological Properties : Several studies have been conducted on the synthesis of related pyrrolidin-2-one derivatives, assessing their pharmacological properties, including antiarrhythmic and antihypertensive activities, as well as alpha-adrenolytic properties (Kulig et al., 2010).
Miscellaneous Applications
- Other Applications : Various other applications of similar compounds have been explored, including their role as anti-inflammatory and analgesic agents, and their potential in cancer therapy (Abu‐Hashem et al., 2020); (Kumar et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available sources. However, it’s important to handle all chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions for research on this compound are not specified in the available sources. However, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists1.
Please note that this analysis is based on the limited information available from the sources and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and experimental studies would be required.
Propiedades
IUPAC Name |
1-[3-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4S/c1-32-17-6-5-16(24)21-20(17)25-23(33-21)27-11-9-26(10-12-27)22(31)14-3-2-4-15(13-14)28-18(29)7-8-19(28)30/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBSSWOVDVZKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)


![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)

![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)





